molecular formula C23H15BrN2O6 B4910374 3-(5-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-4-methylbenzoic acid

3-(5-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-4-methylbenzoic acid

Cat. No.: B4910374
M. Wt: 495.3 g/mol
InChI Key: YHTWBIAGZUJOKU-WOJGMQOQSA-N
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Description

3-(5-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-4-methylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a diazinan ring, and a furan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-4-methylbenzoic acid typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of the Diazinan Ring: The bromophenyl intermediate undergoes a cyclization reaction with urea to form the diazinan ring.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-furancarboxaldehyde.

    Coupling Reactions: The final step involves coupling the bromophenyl-diazinan intermediate with the furan ring and the benzoic acid derivative under specific conditions, such as the use of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the diazinan ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Catalysts: Palladium, iron(III) bromide

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s pharmacological properties are studied. It may have potential therapeutic applications in treating diseases such as cancer, inflammation, or infections.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-4-methylbenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-{[(5E)-1-(3-Chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-4-methylbenzoic acid
  • 3-(5-{[(5E)-1-(3-Fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-4-methylbenzoic acid
  • 3-(5-{[(5E)-1-(3-Iodophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-4-methylbenzoic acid

Uniqueness

The uniqueness of 3-(5-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-4-methylbenzoic acid lies in its bromophenyl group, which imparts distinct chemical and biological properties. Compared to its chlorophenyl, fluorophenyl, and iodophenyl analogs, the bromophenyl derivative may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

3-[5-[(E)-[1-(3-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O6/c1-12-5-6-13(22(29)30)9-17(12)19-8-7-16(32-19)11-18-20(27)25-23(31)26(21(18)28)15-4-2-3-14(24)10-15/h2-11H,1H3,(H,29,30)(H,25,27,31)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTWBIAGZUJOKU-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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